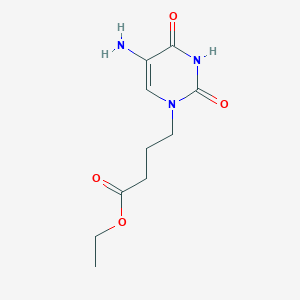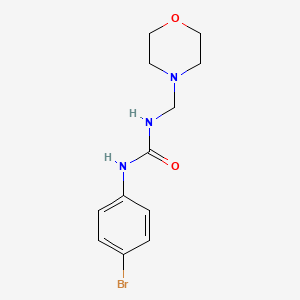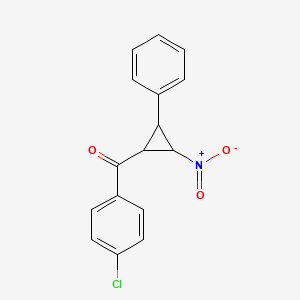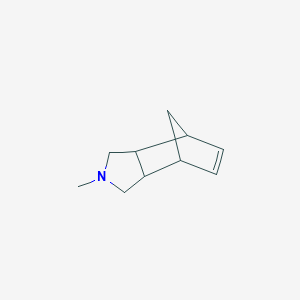
Ethyl 4-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)butanoate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)butanoate typically involves the condensation of ethyl acetoacetate with urea under acidic or basic conditions to form the pyrimidine ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of catalysts and controlled temperature and pressure conditions are common to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 4-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)butanoate: Lacks the amino group, which may affect its biological activity.
Ethyl 4-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentanoate: Has an additional carbon in the butanoate chain, which may influence its chemical properties.
Uniqueness
Ethyl 4-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)butanoate is unique due to the presence of both the amino group and the butanoate ester, which confer specific chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2950-93-8 |
|---|---|
Molecular Formula |
C10H15N3O4 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
ethyl 4-(5-amino-2,4-dioxopyrimidin-1-yl)butanoate |
InChI |
InChI=1S/C10H15N3O4/c1-2-17-8(14)4-3-5-13-6-7(11)9(15)12-10(13)16/h6H,2-5,11H2,1H3,(H,12,15,16) |
InChI Key |
YJXMVCCTSYFTMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCN1C=C(C(=O)NC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 9-[4-(1-hydroxyethyl)-1-methylcyclohexa-2,4-dien-1-yl]nonanoate](/img/structure/B14735827.png)
![[4-(2-Methoxy-2-oxoethoxy)phenyl]arsonic acid](/img/structure/B14735830.png)
![3-Buten-2-one, 4-(3-methylbicyclo[2.2.1]hept-5-en-2-yl)-](/img/structure/B14735834.png)

![Naphthalene, 1-[(phenylmethyl)thio]-](/img/structure/B14735846.png)


![N-benzo[1,3]dioxol-5-yl-2-[methylsulfonyl-(4-phenylmethoxyphenyl)amino]acetamide](/img/structure/B14735861.png)



